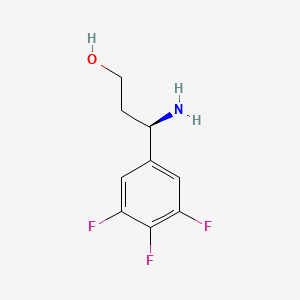
(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluorophenyl group imparts unique chemical properties, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzene and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL involves its interaction with molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Amino-3-phenylpropan-1-OL: Lacks the trifluorophenyl group.
3-Amino-3-(2,4,5-trifluorophenyl)propan-1-OL: Has a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the trifluorophenyl group in (3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Biological Activity
(3R)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL is a chiral compound notable for its unique structural features, including an amino group, a hydroxyl group, and a trifluorophenyl moiety. This compound has garnered attention in various fields such as medicinal chemistry and biochemistry due to its potential biological activities and applications.
- Molecular Formula : C9H10F3NO
- Molecular Weight : 205.18 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Starting Material : Trifluorophenyl derivative.
- Amination Reaction : Introduction of the amino group using reagents like ammonia.
- Purification Techniques : Advanced purification methods are employed to ensure high yield and purity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds with enzymes and receptors, potentially influencing their activity.
Biological Activities
Research has demonstrated several potential biological activities associated with this compound:
1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition
A study highlighted the synthesis of derivatives related to this compound that exhibited potent DPP-IV inhibitory activity. DPP-IV is an important target in diabetes management as it regulates glucose metabolism. Specifically, one derivative was shown to reduce blood glucose excursions during oral glucose tolerance tests .
2. Antidiabetic Properties
The compound's structural characteristics suggest potential antidiabetic properties through modulation of glucose levels via DPP-IV inhibition. This aligns with findings that indicate related compounds can significantly affect blood glucose regulation .
3. Interaction with Biomolecules
The trifluorophenyl group may enhance the compound's interaction with various biomolecules, potentially leading to increased efficacy in therapeutic applications. The fluorine atoms can influence the lipophilicity and metabolic stability of the compound .
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of this compound:
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-3-5(8(13)1-2-14)4-7(11)9(6)12/h3-4,8,14H,1-2,13H2/t8-/m1/s1 |
InChI Key |
MHSPAADTKOPTOG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)[C@@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















